molecular formula C11H7NO4S B2406453 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid CAS No. 952958-63-3

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid

Cat. No. B2406453
CAS RN: 952958-63-3
M. Wt: 249.24
InChI Key: QFPVVKPZLTVMPO-UHFFFAOYSA-N
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Description

The compound “4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3-Carboxylic Acid” is a small molecule and is classified as experimental . It belongs to the class of organic compounds known as phenylpyrazoles, which consist of a pyrazole bound to a phenyl group .


Molecular Structure Analysis

The molecular structure of a related compound, “4-(1,3-Benzodioxol-5-yl)-4-oxobutanoic acid”, has a molecular formula of C11H10O5 . Its average mass is 222.194 Da and its monoisotopic mass is 222.052826 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “5-(1,3-Benzodioxol-5-yl)pentanoic acid”, include a density of 1.3±0.1 g/cm3, boiling point of 398.8±21.0 °C at 760 mmHg, and a molar refractivity of 57.4±0.3 cm3 .

Scientific Research Applications

Synthesis of Novel Compounds

  • 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid derivatives are used in the synthesis of 1,2,3-triazole-4-carboxylic acid derivatives, showcasing their utility in producing diverse heterocyclic compounds (Pokhodylo et al., 2018).

  • The compound's derivatives are involved in synthesizing thiazolidinone derivatives, which have been characterized and evaluated for their antimicrobial and analgesic activity (Venkatesh et al., 2010).

Biological Activities

  • Several studies focus on the antimicrobial properties of thiazole derivatives. For example, thiazole ring compounds showed significant antibacterial effects against various bacterial strains, highlighting their potential in antimicrobial applications (Sapijanskaitė-Banevič et al., 2020).

  • The derivatives of 4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid have been studied for their antifungal activities. Various synthesized compounds showed promising results in inhibiting fungal growth (Narayana et al., 2004).

  • Some studies explored the antineoplastic (anticancer) potential of these derivatives. For instance, certain compounds demonstrated notable anticancer activities, suggesting their potential use in cancer therapy (Krishna et al., 2020).

Miscellaneous Applications

  • Other research focuses on the chemical properties and synthesis methods of thiazole derivatives, contributing to our understanding of their potential applications in various fields. For example, the study by Looker and Wilson (1965) explored the synthesis and properties of 1,2,3-thiadiazole derivatives (Looker & Wilson, 1965).

Mechanism of Action

The mechanism of action for “4-(1,3-Benzodioxol-5-Yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2h-Pyrazole-3-Carboxylic Acid” is not available .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-11(14)10-12-7(4-17-10)6-1-2-8-9(3-6)16-5-15-8/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPVVKPZLTVMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-yl)-1,3-thiazole-2-carboxylic acid

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